molecular formula C23H22N2O2 B11501737 2-(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-benzimidazole

2-(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-benzimidazole

Cat. No.: B11501737
M. Wt: 358.4 g/mol
InChI Key: QNPHCGCFMKAZQW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzodiazole core substituted with 3,4-dimethoxyphenyl and 2-methylphenylmethyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 3,4-dimethoxybenzaldehyde with 2-methylbenzylamine, followed by cyclization using a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethylamine: Known for its biological activities and used in medicinal chemistry.

    3,4-Dimethoxyphenylacetonitrile: Employed as an intermediate in the synthesis of pharmaceuticals.

    2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole core, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C23H22N2O2/c1-16-8-4-5-9-18(16)15-25-20-11-7-6-10-19(20)24-23(25)17-12-13-21(26-2)22(14-17)27-3/h4-14H,15H2,1-3H3

InChI Key

QNPHCGCFMKAZQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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